1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile
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Overview
Description
1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. . This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the carbonyl carbon of an indole ring, with a nitrile group at the 3-position of the indole ring.
Preparation Methods
The synthesis of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzoyl chloride and indole-3-carbonitrile.
Reaction Conditions: The reaction between 2,4-dichlorobenzoyl chloride and indole-3-carbonitrile is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield primary amines.
Scientific Research Applications
Biology: Indole derivatives, including this compound, have shown promise as antiviral, anticancer, and antimicrobial agents.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in critical biological processes.
Comparison with Similar Compounds
1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:
Cyclanilide: A plant growth regulator with a similar dichlorophenyl group but different functional groups and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring but different substituents and biological activities.
1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-2-carbonitrile: A closely related compound with a nitrile group at the 2-position instead of the 3-position, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichlorobenzoyl)indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-11-5-6-13(14(18)7-11)16(21)20-9-10(8-19)12-3-1-2-4-15(12)20/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYXNZVLLAQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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